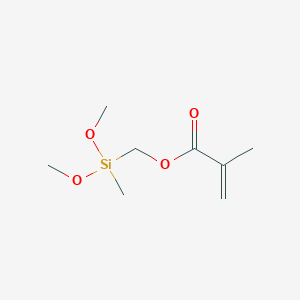
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) is a nitrogenous compound that has been widely used in scientific research applications. It is a versatile chemical that can be synthesized through various methods and can be used for a wide range of purposes.
Wirkmechanismus
The mechanism of action of Cyanamide is not well understood, but it is believed to act as a prodrug that is metabolized to produce reactive intermediates that can interact with cellular components. Cyanamide has been shown to inhibit the activity of various enzymes, including alcohol dehydrogenase, aldehyde dehydrogenase, and catalase. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of apoptosis, and the modulation of gene expression. Cyanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the exact biochemical and physiological effects of Cyanamide are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cyanamide is its versatility, as it can be used for a wide range of purposes in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of Cyanamide is its potential toxicity, as it can cause skin and eye irritation and can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Cyanamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyanamide, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. One potential future direction is the study of Cyanamide as a potential treatment for alcoholism, as it has been shown to inhibit alcohol metabolism. Another future direction is the study of Cyanamide as a potential therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Overall, the study of Cyanamide has the potential to lead to new discoveries and advancements in various fields of scientific research.
Synthesemethoden
Cyanamide can be synthesized through various methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of urea with calcium cyanamide, and the reaction of carbonyl sulfide with ammonia. The most commonly used method for the synthesis of Cyanamide is the reaction of calcium cyanamide with sulfuric acid. This method is simple and efficient, and it yields a high purity of Cyanamide.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been used in various scientific research applications, including the study of plant growth regulation, cancer research, and the synthesis of pharmaceuticals. In plant growth regulation, Cyanamide has been used to induce dormancy in fruit trees, which can improve the quality and yield of fruits. In cancer research, Cyanamide has been shown to have anti-tumor effects and can be used as a potential therapeutic agent. In the synthesis of pharmaceuticals, Cyanamide can be used as a starting material for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
119283-93-1 |
|---|---|
Produktname |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) |
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
(5,6-dimethyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3S/c1-6-3-8-9(4-7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DQYGGONDDVQBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
Synonyme |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)


![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)






